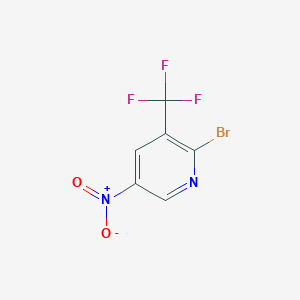

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-nitro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTGDIMWBUVWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704891 | |

| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956104-42-0 | |

| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956104-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, halogenated pyridines serve as indispensable building blocks for the construction of complex molecular architectures. Among these, 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, identified by the CAS Number 956104-42-0 , has emerged as a particularly valuable intermediate.[1][2][3][4] Its unique trifunctionalized structure—featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—endows it with a versatile reactivity profile. This guide provides an in-depth examination of its chemical properties, synthesis, and critical applications for researchers and professionals in drug development and materials science. The strategic placement of these functional groups renders the pyridine ring highly electron-deficient, making it an excellent substrate for a variety of chemical transformations.[1]

Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key properties of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine are summarized below. It typically presents as a white to yellow solid and is stable under standard inert storage conditions.[5] Its solubility profile, characterized by low aqueous solubility but good solubility in common organic solvents like dichloromethane and chloroform, is a critical consideration for reaction and purification protocols.[6]

| Property | Value | Source |

| CAS Number | 956104-42-0 | [1][2][3] |

| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1][2][6] |

| Molar Mass | ~270.99 g/mol | [1][2][7] |

| Appearance | White to yellow solid | [5] |

| Boiling Point | ~256-270 °C | [5][6] |

| Density | ~1.879 - 1.92 g/cm³ | [5][6] |

| Solubility in Water | Low | [6] |

| Solubility (Organic) | Soluble in dichloromethane, chloroform, acetonitrile | [6] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [5] |

Core Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is dominated by the powerful electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1] These substituents significantly decrease the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.

Key Reactive Sites:

-

C2-Bromine: The bromine atom at the C2 position is an excellent leaving group, primed for displacement in Nucleophilic Aromatic Substitution (SNAr) reactions.

-

Aromatic Ring: The electron-deficient ring is activated for participation in various cross-coupling reactions.

The combined electronic effects of the substituents create a powerful driving force for SNAr, a cornerstone of its utility.

Caption: SNAr mechanism on the title compound.

This inherent reactivity makes the compound a valuable precursor for introducing the substituted pyridine motif into larger molecules, a common strategy in medicinal chemistry to enhance properties like metabolic stability and target binding. The trifluoromethyl group, in particular, is known to improve lipophilicity and cell membrane permeability.[1]

Synthetic Routes and Methodologies

The primary synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine involves the bromination of a pyridinone precursor. This transformation is a robust and efficient method for installing the key bromine atom at the C2 position.

Caption: General synthesis workflow diagram.

Detailed Experimental Protocol: Bromination

The following protocol is a representative procedure derived from established chemical synthesis principles for this class of compounds.[1] Causality: The choice of PBr₃ and Br₂ provides a potent system for converting the pyridinone to the corresponding bromide. The reaction is conducted under controlled heating to ensure sufficient activation energy for the transformation while minimizing side reactions.

Materials:

-

5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous reaction solvent (e.g., Dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge the starting material, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.

-

Solvent Addition: Add the anhydrous solvent under a nitrogen atmosphere to dissolve or suspend the starting material.

-

Reagent Addition: Cool the mixture in an ice bath. Cautiously add phosphorus tribromide (PBr₃) dropwise, followed by the slow addition of bromine (Br₂). Rationale: Exothermic reactions require careful temperature control to prevent runaway reactions and byproduct formation.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Rationale: This step neutralizes excess acidic reagents.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography to yield the final, high-purity compound. An 88% yield has been reported for this synthesis under optimized conditions.[1]

Applications in Research and Development

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is not an end product but a crucial intermediary. Its utility spans multiple sectors, primarily in the creation of high-value, biologically active molecules.

-

Pharmaceuticals: It serves as a key building block for synthesizing novel drug candidates.[6] Its structure is explored for developing enzyme inhibitors and as a precursor for compounds targeting ion channels, such as TRPA1 channels.[1] The trifluoromethyl group enhances lipophilicity, which is a critical parameter for drug efficacy and bioavailability.[1]

-

Agrochemicals: The pyridine scaffold is central to many modern pesticides. This compound is used to derive new pesticide products with potent insecticidal and bactericidal activities.[6]

-

Materials Science: The unique electronic properties and thermal stability imparted by the fluorinated and nitrated pyridine ring make it a candidate for incorporation into specialty polymers and other functional materials.[1][6]

Conclusion

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose importance is rooted in its trifunctionalized chemical architecture. The interplay between the bromo, nitro, and trifluoromethyl groups creates a highly activated system for nucleophilic aromatic substitution and cross-coupling reactions. This predictable reactivity, coupled with robust synthetic accessibility, ensures its continued role as a pivotal building block in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in creating next-generation molecular innovations.

References

- Pipzine Chemicals. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

- Benchchem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0.

- ChemicalBook. (2023). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0.

-

PubChem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

- Biosynth. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | FB42523.

- BLDpharm. (n.d.). 956104-42-0 | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

- ChemScene. (n.d.). 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | 1214336-90-9.

- Unverified Source. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

Sources

- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 956104-42-0|2-Bromo-5-nitro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 [chemicalbook.com]

- 6. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | CAS 92962-81-1 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 7. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, a key building block in modern organic synthesis. The document delves into its physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, reactivity profile, and significant applications in the pharmaceutical and agrochemical industries. With a focus on practical utility for researchers, this guide includes detailed experimental protocols, mechanistic insights, and safety considerations, underpinned by authoritative references to support scientific rigor.

Introduction

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and process development.[1] Its unique trifluoromethyl- and nitro-substituted pyridine core makes it a versatile intermediate for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the presence of strong electron-withdrawing groups, imparts distinct reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.[1] This guide aims to serve as a detailed resource for scientists and researchers, offering both foundational knowledge and practical insights into the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is typically a white to light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1. The presence of the trifluoromethyl group significantly influences its properties, enhancing its lipophilicity and metabolic stability in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1] |

| Molecular Weight | 270.99 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 56-60 °C | [2] |

| Boiling Point | ~268-270 °C | [2] |

| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | [2] |

| Density | ~1.92 g/cm³ | [2] |

| CAS Number | 956104-42-0 | [1] |

Chemical Structure:

Caption: Chemical structure of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

Synthesis and Manufacturing

The primary synthetic route to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine involves the bromination of a suitable pyridinone precursor.[1] Alternative strategies may involve a multi-step sequence of nitration, bromination, and trifluoromethylation on a pyridine scaffold.

Laboratory-Scale Synthesis from 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

A common and effective laboratory preparation involves the bromination of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one using a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).[1] This method has been reported to yield the desired product in high purity and good yield.

Sources

- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | CAS 92962-81-1 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the Trifluoromethyl Group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: A Technical Guide

<-2> A.I. Generated Content

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a crucial building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from a unique substitution pattern where the trifluoromethyl (-CF3) group, in concert with a nitro group and a bromine atom, dictates the molecule's reactivity and imparts desirable properties to its derivatives. This guide provides an in-depth exploration of the trifluoromethyl group's commanding influence on the chemical behavior of this versatile pyridine derivative. We will delve into its impact on reaction mechanisms, highlight key synthetic applications with detailed protocols, and discuss its significance in the design of bioactive molecules.

The Trifluoromethyl Group: An Architect of Reactivity and Properties

The trifluoromethyl group is a powerful modulator of a molecule's electronic and physical properties. Its incorporation into the 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine framework is a strategic design choice with profound consequences.

1.1. Electronic Effects: A Tale of Induction and Deactivation

The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. This potent inductive effect (-I) significantly reduces the electron density of the pyridine ring.[1][2][3] This deactivation has several important consequences:

-

Enhanced Electrophilicity: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. This is the cornerstone of its utility in nucleophilic aromatic substitution (SNAr) reactions.[2]

-

Modified Basicity: The electron-withdrawing -CF3 group decreases the basicity of the pyridine nitrogen, impacting its ability to participate in acid-base chemistry and its coordination to metal catalysts.

-

Altered Spectroscopic Properties: The electronic environment influenced by the -CF3 group can be observed in shifts in NMR and IR spectra, providing valuable diagnostic information.

1.2. Steric Influence: A Bulky Guardian

The trifluoromethyl group is sterically demanding. This bulk can influence the regioselectivity of reactions by hindering the approach of reagents to adjacent positions. In the context of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, the -CF3 group at the 3-position can direct incoming nucleophiles or coupling partners to the 2-position, where the bromine atom resides.

1.3. Physicochemical Property Modulation: A Key to Bioactivity

The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[4][5]

| Property | Impact of the Trifluoromethyl Group | Significance in Drug Development |

| Lipophilicity | Significantly increases | Improved membrane permeability and bioavailability.[2] |

| Metabolic Stability | The C-F bond is highly resistant to metabolic cleavage. | Increased in vivo half-life and reduced metabolic liabilities.[2][3] |

| Binding Affinity | Can engage in favorable interactions with biological targets. | Potential for enhanced potency and selectivity. |

Synthetic Utility: A Versatile Hub for Molecular Construction

The trifluoromethyl group, in conjunction with the nitro and bromo substituents, activates 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine for a diverse range of chemical transformations.

2.1. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The electron-deficient pyridine ring, activated by both the nitro and trifluoromethyl groups, readily undergoes SNAr at the 2-position, where the bromine atom serves as an excellent leaving group.[2]

Experimental Protocol: A Representative SNAr Reaction with an Amine

Objective: To synthesize a 2-amino-5-nitro-3-(trifluoromethyl)pyridine derivative.

Materials:

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

-

Desired primary or secondary amine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).

-

Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the starting materials and reagents.

-

Anhydrous Solvent: Water can act as a competing nucleophile.

-

Base: Neutralizes the HBr formed during the reaction, driving it to completion.

-

Heat: Provides the necessary activation energy for the substitution to occur at a reasonable rate.

Caption: SNAr reaction of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

2.2. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The C-Br bond at the 2-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This opens up a vast chemical space for derivatization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-5-nitro-3-(trifluoromethyl)pyridine derivative.

Materials:

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

-

To a Schlenk flask, add 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

Trustworthiness and Self-Validation:

-

Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction efficiency and should be optimized for specific substrates.

-

Base Selection: The strength and solubility of the base are crucial for the transmetalation step of the catalytic cycle.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

2.3. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a key functional group for further elaboration.[2][6] This transformation unlocks access to a different class of pyridine derivatives with altered electronic properties and new synthetic handles. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, and iron powder in acetic acid.

Conclusion: A Strategically Designed Building Block

The trifluoromethyl group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is not merely a substituent but a strategic element that governs its reactivity and imparts valuable characteristics to its derivatives. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic substitution and provides a foundation for diverse cross-coupling reactions. Furthermore, the physicochemical properties it confers are highly sought after in the design of modern pharmaceuticals and agrochemicals. A thorough understanding of the multifaceted role of the trifluoromethyl group is paramount for any scientist aiming to leverage the full synthetic potential of this powerful and versatile chemical intermediate.

References

- Pipzine Chemicals. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Accessed January 27, 2026.

- Benchchem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0. Accessed January 27, 2026.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Accessed January 27, 2026.

- The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. (2025, December 18). [Source name not available].

- Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 269-279.

- Biosynth. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | FB42523. Accessed January 27, 2026.

- The Role of Trifluoromethyl Pyridines in Agrochemical Synthesis. (2026, January 26). [Source name not available].

Sources

- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | CAS 92962-81-1 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

Application Note & Protocol: Selective Reduction of the Nitro Group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Abstract

This document provides a comprehensive guide to the selective reduction of the nitro group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, a critical transformation in the synthesis of various pharmaceutical intermediates. We will explore and detail three robust protocols utilizing common reducing agents: iron powder, tin(II) chloride, and catalytic hydrogenation. The methodologies are presented with a focus on mechanistic rationale, experimental setup, and process optimization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Synthetic Importance of 5-Amino-2-bromo-3-(trifluoromethyl)pyridine

The selective reduction of the nitro group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine to yield 5-Amino-2-bromo-3-(trifluoromethyl)pyridine is a pivotal step in the synthesis of numerous biologically active molecules. The resulting aminopyridine is a versatile building block, with the amino group serving as a handle for further functionalization, while the bromine atom and the trifluoromethyl group can be exploited for cross-coupling reactions and for tuning the electronic and lipophilic properties of the final compound, respectively.

The challenge in this transformation lies in achieving high chemoselectivity, preserving the sensitive C-Br bond, which is susceptible to reduction under certain conditions. The choice of the reducing agent and reaction conditions is therefore paramount to ensure high yields and purity of the desired product.

Mechanistic Considerations for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a multi-step process involving the transfer of six electrons. While the exact mechanism can vary depending on the reducing agent and the pH of the reaction medium, a general pathway can be outlined as follows:

Caption: Generalized pathway for the reduction of an aromatic nitro group.

Comparative Overview of Reduction Protocols

The following table summarizes the key parameters of the three detailed protocols for the reduction of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

| Parameter | Protocol 1: Fe/NH₄Cl | Protocol 2: SnCl₂·2H₂O | Protocol 3: Catalytic Hydrogenation (Pd/C) |

| Reducing Agent | Iron powder | Tin(II) chloride dihydrate | H₂ gas (or transfer hydrogenation) |

| Catalyst | Not applicable | Not applicable | 10% Palladium on Carbon |

| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate | Methanol or Ethanol |

| Temperature | 70-80 °C | 60-70 °C | Room Temperature |

| Reaction Time | 2-4 hours | 1-3 hours | 3-6 hours |

| Typical Yield | 85-95% | 90-98% | >95% |

| Key Advantages | Cost-effective, readily available reagents | High chemoselectivity, mild conditions | High purity, clean reaction profile |

| Potential Issues | Iron sludge can complicate work-up | Stoichiometric tin waste | Requires specialized equipment (hydrogenator) |

Detailed Experimental Protocols

Protocol 1: Reduction with Iron Powder in Ethanol/Water

This classic method is highly reliable and cost-effective, making it suitable for large-scale synthesis. The use of ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reduction process.

Workflow:

Caption: Step-by-step workflow for the iron-mediated nitro reduction.

Step-by-Step Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq).

-

Solvent Addition: Add a mixture of ethanol and water (typically in a ratio of 4:1 to 10:1 v/v).

-

Reaction: Heat the mixture to reflux (70-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

-

-

Purification: The crude 5-Amino-2-bromo-3-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This method is known for its high chemoselectivity and is particularly useful when other reducible functional groups are present in the molecule.

Step-by-Step Procedure:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature below 40 °C.

-

Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Carefully add a saturated solution of NaHCO₃ or a 1 M solution of sodium hydroxide (NaOH) to adjust the pH to 8-9. This will precipitate tin salts.

-

Filter the mixture through Celite®, washing the cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product as described in Protocol 1.

Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and highly efficient method that often provides the product in high purity without the need for extensive purification.

Workflow:

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the pyridine ring is a cornerstone scaffold, present in a multitude of biologically active compounds. The strategic functionalization of this core structure is paramount for the fine-tuning of pharmacological properties. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has emerged as a particularly valuable and highly reactive building block for the synthesis of novel and complex heterocyclic systems.

The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the pyridine ring exceptionally electron-deficient. This electronic profile significantly activates the C2 position towards nucleophilic aromatic substitution (SNAr) and facilitates a variety of palladium-catalyzed cross-coupling reactions at the C-Br bond.[1] This dual reactivity provides a powerful platform for the introduction of diverse functionalities, which can then be strategically employed in subsequent cyclization reactions to construct fused heterocyclic architectures.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of novel heterocycles, with a focus on the construction of trifluoromethyl-substituted imidazo[1,2-a]pyridines. These protocols are designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible results.

Physicochemical Properties of the Starting Material

A thorough understanding of the physical and chemical properties of the starting material is crucial for safe handling and successful reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₃N₂O₂ | [2] |

| Molar Mass | 285.009 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 56-60 °C | [2] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile. | [2] |

| Reactivity | Highly reactive towards nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. Stable under normal conditions but can react with strong reducing or oxidizing agents. | [2] |

Strategic Pathways to Fused Heterocycles

The journey from 2-bromo-5-nitro-3-(trifluoromethyl)pyridine to a novel fused heterocycle typically involves a multi-step synthetic sequence. A logical and efficient approach is outlined below:

Figure 1: A strategic workflow for the synthesis of fused heterocycles.

This workflow highlights a common and effective strategy:

-

C-N Bond Formation: Introduction of a nitrogen nucleophile at the C2 position via a Buchwald-Hartwig amination reaction.

-

Nitro Group Reduction: Conversion of the nitro group to a primary amine, which can then act as a nucleophile in a subsequent cyclization step.

-

Intramolecular Cyclization: Reaction of the di-functionalized pyridine intermediate to form a new, fused heterocyclic ring.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-nitro-3-(trifluoromethyl)pyridine

The initial and critical step in our synthetic pathway is the conversion of the starting bromide to the corresponding amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for this transformation.

Protocol 1: Buchwald-Hartwig Amination

Reaction Principle: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine in the presence of a phosphine ligand and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Materials:

-

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

-

Ammonia source (e.g., Benzophenone imine or ammonia solution)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous 1,4-dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask or sealed reaction tube under an inert atmosphere, combine 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq). If using benzophenone imine as the ammonia source, add it at this stage (1.2 eq).

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane (to a concentration of ~0.1 M).

-

Reaction Conditions: Stir the reaction mixture vigorously at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-5-nitro-3-(trifluoromethyl)pyridine as a yellow solid.

Causality of Experimental Choices:

-

Ligand Selection: Xantphos is a bulky, electron-rich bisphosphine ligand that is known to be effective in promoting the reductive elimination step of the catalytic cycle and preventing β-hydride elimination, leading to higher yields.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and regenerate the active catalyst.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Part 2: Reduction of the Nitro Group to Form the Diamine Intermediate

With the 2-amino functionality in place, the next strategic step is the reduction of the nitro group at the C5 position to a primary amine. This transformation is key to enabling the subsequent cyclization to form a fused heterocycle.

Protocol 2: Tin(II) Chloride Reduction

Reaction Principle: Tin(II) chloride is a classical and effective reagent for the selective reduction of aromatic nitro groups to amines in the presence of other functional groups. The reaction proceeds in an acidic medium, and the tin salts are subsequently removed during the work-up.

Materials:

-

2-Amino-5-nitro-3-(trifluoromethyl)pyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium hydroxide (NaOH)

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-amino-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and cool in an ice bath.

-

Carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid. Be cautious of gas evolution.

-

To address the precipitation of tin salts, add a 10% aqueous NaOH solution until the pH is >12. This will help to dissolve the tin hydroxides by forming stannates.[3]

-

If a precipitate persists, filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: The crude 2,5-diamino-3-(trifluoromethyl)pyridine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a cost-effective and reliable reducing agent for nitro groups that is tolerant of many other functional groups.

-

Work-up Strategy: The formation of tin salt precipitates during work-up is a common issue. Basifying the solution to a high pH helps to solubilize these salts as stannates, facilitating a cleaner extraction.[3] The use of Celite® provides a physical means of removing any remaining insoluble material.

Part 3: Synthesis of a Novel Fused Heterocycle: 7-Nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine

The final step in our synthetic sequence is the construction of the fused heterocyclic ring. The reaction of the 2,5-diaminopyridine intermediate with an α-haloketone is a classic and efficient method for the synthesis of imidazo[1,2-a]pyridines, known as the Chichibabin reaction.[4]

Protocol 3: Intramolecular Cyclization to form an Imidazo[1,2-a]pyridine

Reaction Principle: The 2-aminopyridine moiety of the diamine intermediate acts as a binucleophile. The exocyclic amino group first displaces the halide of the α-haloketone, followed by an intramolecular cyclization of the endocyclic pyridine nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Materials:

-

2,5-Diamino-3-(trifluoromethyl)pyridine

-

α-Bromoacetophenone (or other α-haloketones)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) (optional, as a mild base)

-

Round-bottom flask

-

Magnetic stirrer and reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2,5-diamino-3-(trifluoromethyl)pyridine (1.0 eq) and the α-haloketone (1.1 eq) in ethanol or DMF in a round-bottom flask.

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. The addition of a mild base like sodium bicarbonate can sometimes accelerate the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration and washed with cold ethanol.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the desired trifluoromethyl-substituted imidazo[1,2-a]pyridine.

Causality of Experimental Choices:

-

Choice of α-haloketone: The nature of the α-haloketone will determine the substituent at the C2 position of the final imidazo[1,2-a]pyridine, allowing for the introduction of further diversity.

-

Solvent: Ethanol and DMF are common solvents for this type of cyclization reaction as they are polar and have relatively high boiling points, facilitating the reaction.

Figure 2: Simplified mechanism of Imidazo[1,2-a]pyridine formation.

Conclusion: A Gateway to Novel Chemical Space

The protocols outlined in this guide demonstrate a robust and versatile strategy for leveraging the unique reactivity of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine to access novel and complex heterocyclic scaffolds. The sequential application of modern cross-coupling methodologies, reliable reduction techniques, and classic cyclization reactions provides a clear and efficient pathway for the synthesis of trifluoromethyl-substituted imidazo[1,2-a]pyridines and related fused heterocycles. These compounds are of significant interest in drug discovery and materials science, and the detailed protocols provided herein are intended to empower researchers to explore this rich and promising area of chemical space.

References

-

Pipzine Chemicals. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available from: [Link]

-

Reduction of aromatic nitro compounds with SnCl2. Reddit. Available from: [Link]

Sources

- 1. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 3. reddit.com [reddit.com]

- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine via

Executive Summary

This guide details the optimized protocols for the nucleophilic aromatic substitution (

The presence of a strong electron-withdrawing nitro group at C5 and a trifluoromethyl group at C3 renders the C2-bromine highly labile, allowing for rapid diversification under mild conditions. However, the high reactivity requires precise control to prevent hydrolysis or over-reaction. This note provides self-validating protocols for both standard and sterically hindered amines.

Mechanistic Insight & Regioselectivity

To design effective experiments, one must understand the electronic vectors driving the reaction. The substrate is an electron-deficient heterocycle.[1]

Electronic Activation

-

The Nitro Group (

at C5): This is the primary activator. It is para to the leaving group (C2-Br) across the pyridine axis. Through resonance, it stabilizes the negative charge developed on the ring nitrogen and the C5 carbon during the formation of the Meisenheimer complex. -

The Trifluoromethyl Group (

at C3): Located ortho to the leaving group, it exerts a strong inductive electron-withdrawing effect (-I), further increasing the electrophilicity of the C2 carbon. -

The Pyridine Nitrogen: Acts as an electron sink, lowering the energy barrier for nucleophilic attack.

Reaction Pathway Visualization

The reaction proceeds via a classic addition-elimination mechanism (

Figure 1: Mechanistic pathway of amine coupling. The rate-determining step is typically the nucleophilic addition (

Experimental Protocols

Protocol A: Standard Coupling (Primary & Unhindered Secondary Amines)

Applicability: Benzylamine, Aniline, Morpholine, Piperidine. Rationale: Due to the high activation of the ring, strong bases or high temperatures are often unnecessary and can lead to impurities (e.g., hydrolysis of Br to OH).

Materials:

-

Substrate: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Amine: 1.1 – 1.2 eq

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 eq) or -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in MeCN (5 mL, 0.2 M).

-

Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

-

Note: The reaction is exothermic. Cooling prevents localized overheating and side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, replaced by a more polar fluorescent spot.

-

-

Workup:

-

Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Most products precipitate upon addition of cold Hexane/Ether. If not, flash chromatography is required.

Protocol B: Sterically Hindered / Weak Nucleophiles

Applicability: tert-Butylamine, electron-deficient anilines, sulfonamides.

Rationale: Hindered amines require thermal energy to overcome the steric bulk of the adjacent

Materials:

-

Solvent: DMSO or NMP (Polar aprotic solvents stabilize the polar transition state).

-

Base:

(2.0 eq) or NaH (for very weak nucleophiles like amides).

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate (1.0 mmol) and amine (1.5 eq) in DMSO (3 mL).

-

Base Addition: Add

(2.0 mmol). -

Heating: Heat the reaction vessel to 60–80°C for 6–12 hours.

-

Caution: Do not exceed 100°C to avoid denitration or decomposition of the

group.

-

-

Workup (Aqueous Crash): Pour the reaction mixture into crushed ice/water (30 mL). The product usually precipitates as a solid. Filter and wash with water.

Data & Optimization Guide

The following table summarizes expected outcomes based on nucleophile class.

| Nucleophile Class | Example | Method | Solvent | Temp | Typical Yield |

| Primary Aliphatic | Benzylamine | A | THF | 0°C | 90-95% |

| Cyclic Secondary | Morpholine | A | MeCN | RT | 85-92% |

| Aromatic | Aniline | A/B | EtOH/Reflux | 60°C | 75-85% |

| Hindered Primary | tert-Butylamine | B | DMSO | 80°C | 60-75% |

| Weak Nucleophile | 2-Aminopyridine | B | DMF | 90°C | 50-65% |

Troubleshooting Matrix

-

Issue: Hydrolysis (Formation of 2-OH species).

-

Cause: Wet solvent or hygroscopic base (

). -

Fix: Use anhydrous THF/MeCN and switch to organic base (DIPEA).

-

-

Issue: Incomplete Reaction.

-

Cause: Steric clash with C3-

. -

Fix: Increase temperature to 60°C; switch solvent to DMSO to increase nucleophilicity.

-

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthesis protocol.

Safety & Handling

-

Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a fume hood.

-

Energetics: While stable at RT, nitro-compounds can be energetic. Avoid heating dry solids above 150°C.

-

Waste: Segregate as Halogenated Organic Waste.

References

-

PubChem Compound Summary. "2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (CAS 956104-42-0)."[3] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

-

March, J. "Nucleophilic Aromatic Substitution." In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]

- Google Patents.

Sources

Technical Support Center: Nucleophilic Substitution of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

[1][2]

Molecule Profile & Reactivity Analysis

Before troubleshooting, understand the electronic landscape of your substrate.

-

The Electrophile: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.[1][2][3][4]

-

Activation: The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ring nitrogen and the para-nitro group.

-

The Challenge (The "3-CF3 Problem"): While electronically activating, the trifluoromethyl group at C3 exerts significant steric hindrance . It blocks the trajectory of incoming nucleophiles, often stalling reactions that "should" work on paper.

-

The Trap: The 5-nitro group makes the ring electron-deficient enough that side reactions (hydrolysis, reduction) become competitive if the primary SNAr pathway is slow.

Troubleshooting Guide (Q&A Format)

Case 1: "My reaction stalls at 20-30% conversion despite heating."

Diagnosis: Steric shielding by the 3-CF3 group is preventing the formation of the Meisenheimer intermediate. Solution: You need to increase the energy of the system and "strip" the nucleophile.

-

Step 1: Switch Solvents. If you are using THF or Dioxane, switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1] These polar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

-

Step 2: Increase Concentration. Run the reaction at high concentration (0.5 M to 1.0 M) to increase collision frequency.

-

Step 3: Temperature. Do not fear heat.[1] This substrate often requires 80–120 °C to overcome the steric barrier of the trifluoromethyl group.

-

Step 4 (The "Nuclear" Option): If SNAr fails, switch to Buchwald-Hartwig Amination .[1] Palladium catalysts can often bypass the steric constraints of SNAr transition states (see Protocol B).

Case 2: "I see a new spot on TLC (lower Rf), but it’s not my product."

Diagnosis: Hydrolysis.[1][5] You have likely formed 3-(trifluoromethyl)-5-nitro-2-pyridone (or the 2-hydroxy tautomer).[1] Cause: Trace moisture in the solvent or hygroscopic bases (like KOH/NaOH) competing with your nucleophile. The electron-deficient ring reacts avidly with hydroxide.[1]

-

Fix:

Case 3: "Can the Nitro group at C5 be displaced?"

Analysis: It is theoretically possible but kinetically disfavored compared to the C2-Bromide.[1]

-

Reasoning: The C2 position is activated by both the ring nitrogen (ortho) and the nitro group (para). The C5 position is meta to the ring nitrogen. Therefore, C2 is the "softest" and most electrophilic spot.

-

Risk: If you use extremely harsh nucleophiles (e.g., thiols, alkoxides) at very high temperatures, you might see mixtures. Stick to stoichiometric equivalents of nucleophiles to maintain regiocontrol.

Visualizing the Challenge

The following diagram illustrates the mechanistic bottleneck caused by the 3-CF3 group and the decision logic for overcoming it.

Figure 1: Decision logic for overcoming steric hindrance at the C2 position. Note the pivot to Pd-catalysis if thermal SNAr fails.

Detailed Experimental Protocols

Protocol A: Optimized SNAr for Hindered Amines

Use this for primary amines or unhindered secondary amines.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile (Amine): 1.2 – 1.5 equiv[1]

-

Base: DIPEA (2.0 equiv) or Cs2CO3 (2.0 equiv)[1]

-

Solvent: Anhydrous DMSO or NMP (Concentration: 0.5 M)[1]

Procedure:

-

Setup: Charge a reaction vial with the substrate and inorganic base (if using Cs2CO3). Purge with N2.

-

Addition: Add anhydrous DMSO via syringe. Add the amine and DIPEA (if using organic base).

-

Reaction: Heat the mixture to 90 °C . Monitor by TLC/LCMS every 2 hours.

-

Checkpoint: If <10% conversion after 4 hours, raise temp to 120 °C.

-

-

Workup: Dilute with Ethyl Acetate. Wash 5x with water (critical to remove DMSO).[1] Dry over Na2SO4 and concentrate.

Protocol B: Buchwald-Hartwig "Rescue" Method

Use this for bulky secondary amines or anilines that fail Protocol A.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv[1]

-

Catalyst: Pd(OAc)2 (5 mol%)[1]

-

Ligand: XPhos or BrettPhos (10 mol%) (Bulky ligands are essential)[1]

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

-

Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Procedure:

-

Degassing: Sparge the solvent with Nitrogen for 15 minutes prior to use.[1] Oxygen poisons the catalyst.

-

Assembly: In a glovebox or under strict Schlenk conditions, combine Pd source, Ligand, Base, and Substrate.

-

Initiation: Add solvent and amine.[1] Seal the vessel.

-

Reaction: Heat to 100 °C for 12–16 hours.

-

Filtration: Filter through a pad of Celite to remove Palladium black.[1]

Data & Reference Tables

Table 1: Solvent & Base Selection Guide

| Condition | Suitability | Notes |

| THF / DIPEA | Low | Often too cool (reflux 66°C) to overcome 3-CF3 sterics.[1] |

| Dioxane / K2CO3 | Medium | Good for moderate heating (100°C).[1] |

| DMSO / Cs2CO3 | High | "Cesium Effect" aids solubility; DMSO maximizes rate.[1] |

| EtOH / Et3N | Avoid | High risk of solvolysis (EtO attack) competing with amine.[1] |

Table 2: Comparative Leaving Group Reactivity

| Position | Substituent | Reactivity Rank | Comment |

| C2 | Bromine | #1 (Primary) | Activated by Ring N + 5-NO2.[1] |

| C5 | Nitro | #2 (Secondary) | Can be displaced by thiols/alkoxides under forcing conditions.[1] |

| C3 | Trifluoromethyl | Inert | Generally stable, but provides steric bulk.[1] |

References

Sources

- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | CAS 92962-81-1 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 5. 2-Bromo-3-hydroxy-6-(trifluoromethyl)pyridine Supplier China | High Quality CAS 63597-63-1 | Specifications, Safety, Price & Uses [pipzine-chem.com]

Technical Support Center: Purification of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Derivatives

Welcome to the technical support center for the purification of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this challenging, yet synthetically valuable, class of compounds. The unique electronic nature of this scaffold—a pyridine ring made highly electron-deficient by nitro and trifluoromethyl substituents—presents specific purification challenges that require carefully considered strategies.[1]

This document provides field-tested insights and evidence-based protocols to help you navigate these challenges, ensuring high purity and recovery of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when planning the purification of these derivatives.

Q1: What are the main challenges in purifying 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine derivatives?

A: The primary challenges stem from the compound's chemical properties:

-

High Reactivity: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1] The basic nitrogen of the pyridine ring can also interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential degradation.[2]

-

Potential for Instability: The presence of a nitro group and a bromine atom can lead to instability, especially under harsh purification conditions (e.g., high heat or extreme pH).

-

Closely-Eluting Impurities: Synthetic precursors or side-products, such as unreacted starting material or isomers, often have similar polarities, making chromatographic separation difficult.

Q2: What is the recommended first-pass purification strategy for a crude reaction mixture?

A: For most applications, flash column chromatography on silica gel is the standard initial approach. However, due to the compound's properties, modifications are often necessary. A good starting point is a gradient elution with a non-polar solvent system, such as hexanes/ethyl acetate or hexanes/acetone.[3] If the compound shows instability or significant tailing on silica, alternative strategies like recrystallization or chromatography on a different stationary phase (e.g., alumina) should be considered.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A: This is a common issue with electron-deficient pyridines. The acidic nature of standard silica gel can catalyze decomposition.

-

Neutralize the Silica: Pre-treat the silica gel by slurrying it in the initial mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This deactivates the acidic silanol groups responsible for degradation and peak tailing.

-

Switch to Alumina: Neutral or basic alumina can be a gentler alternative to silica gel for acid-sensitive compounds.

-

Minimize Contact Time: Use a faster flow rate during chromatography to reduce the time the compound spends on the stationary phase.

Q4: Is recrystallization a viable purification method for this class of compounds?

A: Yes, absolutely. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is typically a solid at room temperature, making recrystallization an excellent and scalable purification method, especially for removing baseline impurities and achieving high final purity.[4] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |

| Yellow/Brown Streak on TLC/Column | 1. Compound degradation on acidic silica. 2. Presence of highly polar, colored impurities. | 1. Deactivate silica with triethylamine (0.5% in eluent). 2. Switch to neutral alumina as the stationary phase. 3. Consider a pre-purification workup (e.g., aqueous wash) to remove polar impurities. |

| Significant Peak Tailing in Chromatography | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2] | 1. Add a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase. 2. Use a less acidic, end-capped stationary phase if using HPLC. |

| Low Recovery from Column Chromatography | 1. Irreversible adsorption onto the stationary phase. 2. Compound is too polar and not eluting with the chosen solvent system. | 1. Ensure the silica is deactivated if tailing/streaking is observed. 2. After the main elution, flush the column with a much stronger solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. |

| A New, Less Polar Spot Appears on TLC After Column | The compound may be reacting with the triethylamine modifier (if used) to form a less polar adduct. | 1. Reduce the concentration of triethylamine to the minimum required to prevent tailing. 2. Evaporate the purified fractions as soon as possible under reduced pressure to remove the volatile base. |

| Co-elution with an Impurity | The impurity has a very similar polarity (Rf value) to the desired product. | 1. Optimize the solvent system. Test ternary mixtures (e.g., Hexane/DCM/EtOAc) to fine-tune selectivity. 2. If column chromatography fails, attempt purification by recrystallization. |

Part 3: Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

This decision tree illustrates a logical approach to choosing the best purification method based on initial observations.

Caption: Decision workflow for purification strategy.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate degradation and improve peak shape for acid-sensitive pyridine derivatives.

-

Slurry Preparation:

-

In a fume hood, measure the required amount of silica gel (typically 50-100x the mass of the crude product).

-

Add the silica to your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

-

Add triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v).

-

Stir the slurry for 5-10 minutes to ensure complete neutralization.

-

-

Column Packing:

-

Pour the neutralized slurry into the chromatography column and use pressure or solvent flow to pack the bed firmly.

-

Ensure no air bubbles are trapped in the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine derivative in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity mobile phase (containing 0.5% TEA).

-

Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute your compound.

-

Collect fractions and monitor them by TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure. It is advisable to use a slightly elevated temperature to ensure the complete removal of the higher-boiling triethylamine.

-

Protocol 2: Recrystallization

This method is ideal for purifying solid products to a high degree of purity.

-

Solvent Screening (Small Scale):

-

Place a few milligrams of your crude product into several small test tubes.

-

Add a few drops of different solvents or solvent mixtures (e.g., ethanol, isopropanol, hexanes, ethyl acetate, ethanol/water, toluene/hexanes).

-

Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.

-

Allow the tubes to cool slowly to room temperature, then place them in an ice bath. A suitable solvent will cause the pure product to crystallize or precipitate upon cooling.

-

-

Bulk Recrystallization:

-

Place the crude solid in an appropriately sized Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

If colored impurities are present that are not removed by this step, you may consider adding a small amount of activated charcoal and hot filtering the solution (use caution with flammable solvents).

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the purified crystals under high vacuum to remove all traces of solvent.

-

References

-

Pipzine Chemicals. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Pipzine Chemicals. Retrieved from [Link]

-

ACS Publications. (2009). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Retrieved from [Link]

Sources

byproduct formation in the synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Executive Summary & Process Logic

Welcome to the Technical Support Center. This guide addresses the critical failure points in the synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine , a high-value intermediate for agrochemicals (e.g., Tyclopyrazoflor) and pharmaceuticals (e.g., Apalutamide analogs).

The synthesis typically follows a Nitration-Bromination sequence starting from 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6). While the route appears linear, the electron-deficient nature of the pyridine ring introduces specific challenges regarding regioselectivity and halogen lability.

Master Synthesis Workflow

The following diagram illustrates the standard reaction pathway and the origin of critical byproducts.

Figure 1: Reaction pathway highlighting the critical nitration and bromination steps, along with the genesis of major impurities.

Module 1: Nitration Troubleshooting

Process Step: Conversion of 2-hydroxy-3-(trifluoromethyl)pyridine to 5-nitro-2-hydroxy-3-(trifluoromethyl)pyridine.

Q: Why am I observing multiple spots on TLC during nitration?

Diagnosis: Regioselectivity failure or Dinitration. The trifluoromethyl group at C3 is electron-withdrawing, deactivating the ring. However, the hydroxyl group (tautomeric with the pyridone carbonyl) at C2 is strongly activating and ortho/para directing.

-

The Mechanism: The 5-position is para to the activating hydroxyl/carbonyl group and meta to the CF3 group. This makes C5 the thermodynamically favored site.

-

The Issue: If the temperature is too high (>90°C) or the acid concentration is uncontrolled, you may see:

-

6-Nitro Isomer: Formed due to steric crowding at C5 or high-energy transition states.

-

Dinitration: Rare due to ring deactivation, but possible with fuming HNO3 at high temps.

-

Corrective Protocol:

-

Temperature Control: Maintain reaction temperature between 50°C and 60°C . Do not exceed 80°C unless conversion stalls.

-

Reagent Choice: Use fuming HNO3 in concentrated H2SO4. The sulfuric acid acts as a solvent and catalyst.

-

Monitoring: Use HPLC to distinguish the 5-nitro (major) from the 6-nitro (minor). The 5-nitro isomer typically elutes later on C18 columns due to hydrogen bonding capabilities.

Q: The reaction mixture solidified. How do I handle the workup?

Diagnosis: Product precipitation. The 5-nitro intermediate (CAS 99368-66-8) is significantly less soluble in acidic media than the starting material. Solidification is a sign of high conversion but poses a safety risk (exotherm trapping).

Safe Workup Procedure:

-

Dilution: Do not add water directly to the solid mass. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

pH Adjustment: Neutralize the slurry to pH 3-4. Going too basic (pH > 9) can form water-soluble salts of the hydroxypyridine, leading to yield loss in the aqueous phase.

Module 2: Bromination & Halogen Exchange

Process Step: Conversion of the 5-nitro-2-hydroxy intermediate to the target 2-bromo product using PBr3 or POBr3.

Q: My product purity is high in the reaction, but drops after workup. Why?

Diagnosis: Hydrolytic Instability (The "Reversion" Effect). The 2-bromo-5-nitro-3-(trifluoromethyl)pyridine molecule is highly electrophilic. The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) by both the nitro group (para) and the pyridine nitrogen.

-

The Failure Mode: During aqueous workup, if the pH is too high or the temperature is elevated, water attacks the C2-Br bond, displacing the bromine and reverting the molecule back to the 2-hydroxy starting material (Impurity B in Figure 1).

Troubleshooting Guide:

| Symptom | Root Cause | Solution |

|---|---|---|

| Reversion to OH-SM | Aqueous quench was too hot or too basic. | Quench into ice-cold water . Keep pH < 7. Extract immediately into DCM or EtOAc. |

| Low Yield | Incomplete conversion of P-O intermediates. | Ensure reaction runs at reflux (100-110°C) for at least 4 hours. PBr5 can be more effective than PBr3/Br2. |

| Phosphorus Residues | Poor separation of phosphoric acid byproducts. | Wash organic layer with 10% NaHCO3 followed by brine. Ensure thorough phase separation. |

Q: Can I use POCl3 followed by Bromine exchange instead of PBr3?

Analysis: Yes, this is a valid alternative strategy known as the Appel-type reaction or halogen exchange (Halex).

-

Chlorination: Convert the hydroxy group to 2-chloro using POCl3. This is often cheaper and easier to handle.

-

Bromination: Perform a Finkelstein-like reaction using HBr in acetic acid or NaBr with a phase transfer catalyst.

-

Risk: Incomplete exchange leads to the 2-chloro impurity , which is extremely difficult to separate from the 2-bromo target due to similar boiling points and polarities. Direct bromination with PBr3/POBr3 is recommended for high purity.

Impurity Profiling & Remediation

Use this table to identify peaks in your HPLC/GC traces.

| Impurity Name | Structure Description | Origin | Remediation Strategy |

| Impurity A | 2-Hydroxy-5-nitro-3-(CF3)pyridine | Hydrolysis of product or unreacted intermediate. | Re-process: Treat crude with PBr3 again. Prevention: Keep workup cold and acidic. |

| Impurity B | 2-Bromo-3-(trifluoromethyl)pyridine | Under-nitrated byproduct. | Distillation: Significant boiling point difference allows separation. |

| Impurity C | 2-Chloro-5-nitro-3-(CF3)pyridine | Halogen exchange contamination (if using Cl reagents). | Avoidance: Use dedicated bromine glassware and reagents. Difficult to remove. |

| Impurity D | 5,5'-Dimer species | Radical coupling during nitration (rare). | Recrystallization: Crystallize from Ethanol/Water mixture. |

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for the 2-bromo product? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive over long periods. Protect from light to prevent photolytic debromination.

Q: Is the 2-hydroxy intermediate commercially available? A: Yes (CAS 99368-66-8), but it is often cost-effective to synthesize it from 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6) if you have nitration capabilities.

Q: Can I use Toluene as a solvent for the bromination? A: Yes, Toluene is an excellent solvent for the POBr3 reaction. It allows for a higher reaction temperature (110°C) which drives the conversion of the sterically hindered C2-OH group. Acetonitrile is a cleaner alternative if easier workup is desired.

References

-

PubChem. (2025). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-66-8).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1). Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Analytical Monitoring of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Ticket ID: #BNTP-MON-001 Subject: Method Development & Troubleshooting for CAS 956104-42-0 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Dashboard: Molecule at a Glance

Before troubleshooting, confirm the physicochemical baseline of your analyte. This molecule is an electron-deficient heterocycle, which dictates its behavior on silica (TLC) and in the mass spectrometer source.

| Property | Data | Analytical Implication |

| Formula | Monoisotopic Mass: ~269.9 Da | |

| Isotopes | Key Identifier: Look for "Twin Peaks" separated by 2 Da. | |

| Electronic State | Highly Electron Deficient | LC-MS: Poor protonation in ESI(+). Consider ESI(-) or APCI. |

| Acidity/Basicity | Weakly Basic Pyridine | TLC: May streak on silica due to interaction with acidic silanols. |

| Lipophilicity | High ( | TLC: High |

Module A: TLC Troubleshooting & Optimization

User Issue: "My spots are streaking, or I can't differentiate the product from the starting material."

Diagnostic Guide

The combination of the basic pyridine nitrogen and the electron-withdrawing groups (

Q1: Why are my spots tailing/streaking?

Root Cause: The pyridine nitrogen is hydrogen-bonding with acidic silanol sites on the silica plate. Solution: Passivate the silica.

-